molecular formula C7H17FNO+ B10773905 fluoroethylcholine (18F) CAS No. 407582-17-6

fluoroethylcholine (18F)

Cat. No.: B10773905
CAS No.: 407582-17-6
M. Wt: 149.22 g/mol
InChI Key: XUUGOSKUEDWDAS-COJKEBBMSA-N
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Description

Fluoroethylcholine (18F) is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is particularly useful in the detection and monitoring of various cancers, including prostate cancer. The compound is trapped in tumors by overexpressed choline kinase, making it a valuable tool in oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoroethylcholine (18F) is synthesized through a nucleophilic reaction between 18F-fluoride and 1,2-ditosyloxy-ethane, followed by a reaction with N,N-dimethylethanolamine. The product is then trapped on a cation exchange cartridge and eluted with saline .

Industrial Production Methods: The industrial production of fluoroethylcholine (18F) involves a fully automated synthesis and purification process. This method ensures high radiochemical yield and purity, making it suitable for clinical use .

Chemical Reactions Analysis

Types of Reactions: Fluoroethylcholine (18F) primarily undergoes nucleophilic substitution reactions. The nucleophilic reaction between 18F-fluoride and 1,2-ditosyloxy-ethane is a key step in its synthesis .

Common Reagents and Conditions:

    Reagents: 18F-fluoride, 1,2-ditosyloxy-ethane, N,N-dimethylethanolamine.

    Conditions: The reactions are typically carried out under controlled conditions to ensure high yield and purity.

Major Products: The major product of these reactions is fluoroethylcholine (18F), which is then used in PET imaging .

Scientific Research Applications

Fluoroethylcholine (18F) has a wide range of applications in scientific research:

Mechanism of Action

Fluoroethylcholine (18F) is similar to other radiolabeled choline analogs, such as fluoromethylcholine (18F) and 11C-choline. fluoroethylcholine (18F) has a longer half-life compared to 11C-choline, making it more suitable for clinical use. Additionally, it has a greater extent of urinary excretion compared to fluoromethylcholine (18F), which may require catheterization in some cases .

Comparison with Similar Compounds

Properties

CAS No.

407582-17-6

Molecular Formula

C7H17FNO+

Molecular Weight

149.22 g/mol

IUPAC Name

2-(2-(18F)fluoranylethoxy)ethyl-trimethylazanium

InChI

InChI=1S/C7H17FNO/c1-9(2,3)5-7-10-6-4-8/h4-7H2,1-3H3/q+1/i8-1

InChI Key

XUUGOSKUEDWDAS-COJKEBBMSA-N

Isomeric SMILES

C[N+](C)(C)CCOCC[18F]

Canonical SMILES

C[N+](C)(C)CCOCCF

Origin of Product

United States

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